Methyl 3-bromo-6-chloropicolinate Methyl 3-bromo-6-chloropicolinate
Brand Name: Vulcanchem
CAS No.: 1214328-96-7
VCID: VC0088608
InChI: InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
SMILES: COC(=O)C1=C(C=CC(=N1)Cl)Br
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.476

Methyl 3-bromo-6-chloropicolinate

CAS No.: 1214328-96-7

Cat. No.: VC0088608

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.476

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-6-chloropicolinate - 1214328-96-7

Specification

CAS No. 1214328-96-7
Molecular Formula C7H5BrClNO2
Molecular Weight 250.476
IUPAC Name methyl 3-bromo-6-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Standard InChI Key APCPBNNLVCVDPL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=N1)Cl)Br

Introduction

Chemical Identity and Structure

Molecular Composition

Methyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO₂. The compound has a molecular weight of 250.48 g/mol and contains 12 heavy atoms in its structure . Its structure features a pyridine ring with bromine at position 3, chlorine at position 6, and a methyl carboxylate group at position 2.

Structural Representation

The compound's structure can be represented using various chemical notations:

  • IUPAC Name: Methyl 3-bromo-6-chloropyridine-2-carboxylate

  • SMILES Notation: COC(=O)C1=C(C=CC(=N1)Cl)Br

  • InChI: InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3

  • InChIKey: APCPBNNLVCVDPL-UHFFFAOYSA-N

The compound's structural arrangement includes an ester group (methyl carboxylate) attached to a pyridine ring with two halogen substituents in a specific orientation, creating a distinctly substituted picolinic acid derivative.

Structural Features

The molecule contains several key structural features:

  • A pyridine heterocyclic core

  • A methyl carboxylate (ester) group at position 2

  • A bromine atom at position 3

  • A chlorine atom at position 6

This specific arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential applications in organic synthesis.

Physical and Chemical Properties

Physical Properties

Methyl 3-bromo-6-chloropicolinate exists as a solid at standard temperature and pressure. The compound possesses several physical characteristics that define its behavior in various environments. Based on computed properties, it exhibits moderate lipophilicity with an XLogP3-AA value of 2.7, indicating potential for membrane permeability .

Chemical Properties

The chemical behavior of methyl 3-bromo-6-chloropicolinate is influenced by its functional groups:

  • The pyridine nitrogen contributes to mild basicity

  • The ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The halogen substituents (bromine and chlorine) may participate in nucleophilic substitution reactions

  • The compound contains 0 hydrogen bond donors and 3 hydrogen bond acceptors

Computed Properties

The following table summarizes the key computed properties of methyl 3-bromo-6-chloropicolinate:

PropertyValueMethod
Molecular Weight250.48 g/molComputed by PubChem 2.2
XLogP3-AA2.7Computed by XLogP3 3.0
H-Bond Donor Count0Computed by Cactvs 3.4.8.18
H-Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass248.91922 DaComputed by PubChem 2.2
Topological Polar Surface Area39.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count12Computed by PubChem
Complexity179Computed by Cactvs 3.4.8.18
Formal Charge0Computed by PubChem

This compound has moderate complexity (179), limited flexibility (2 rotatable bonds), and a relatively small polar surface area (39.2 Ų), influencing its potential interactions with biological systems and chemical reactivity .

Nomenclature and Identification

Naming Conventions

The primary IUPAC name for this compound is methyl 3-bromo-6-chloropyridine-2-carboxylate, which systematically describes the substitution pattern and functional groups . The term "picolinate" in the common name refers to derivatives of picolinic acid (pyridine-2-carboxylic acid), with this specific compound being a 3-bromo-6-chloro-substituted methyl picolinate.

Identifiers and Registry Numbers

Several identifiers aid in the precise identification and classification of this compound:

  • CAS Registry Number: 1214328-96-7

  • PubChem CID: 46311200

  • DSSTox Substance ID: DTXSID00673233

  • Wikidata: Q82594615

  • MDL Number: MFCD11976777

These unique identifiers facilitate accurate searching and referencing of this compound across various chemical databases and literature sources.

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Methyl 3-bromo-6-chloropicolinate

  • 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester

  • 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester

These alternative names are used interchangeably in chemical catalogs, research publications, and regulatory documents.

Synthesis and Preparation

Industrial Production

The compound is commercially available from multiple chemical suppliers as indicated in the search results . The production scale appears to be limited to research and specialty chemical applications, rather than bulk industrial production, based on the types of vendors identified.

Applications and Uses

Research Applications

As a halogenated heterocyclic compound, methyl 3-bromo-6-chloropicolinate likely serves as:

  • An intermediate in organic synthesis

  • A building block for pharmaceutical compound libraries

  • A precursor for agrochemical development

  • A model compound for studying halogenated heterocycles

The presence of reactive halogen substituents makes it particularly valuable for further functionalization through cross-coupling reactions.

Patent Information

The compound appears in patent literature, as indicated by its inclusion in the WIPO PATENTSCOPE database . Patents related to this structure may involve applications in:

  • Pharmaceutical development

  • Agrochemical formulations

  • Specialty chemical applications

  • Novel synthetic methodologies

Related Compounds

Structural Analogs

The compound belongs to a family of halogenated pyridine derivatives. Notable related compounds include:

  • Positional isomers with different arrangements of the halogen substituents

  • Methyl 6-bromo-3-chloropicolinate - A positional isomer with bromine and chlorine positions reversed

  • Derivatives with different ester groups (ethyl, propyl, etc.)

  • The corresponding free carboxylic acid (3-bromo-6-chloropicolinic acid)

Structural Modifications

Structural modifications of methyl 3-bromo-6-chloropicolinate might include:

  • Variation of halogen substituents (fluorine, iodine)

  • Introduction of additional functional groups

  • Modification of the ester moiety

  • Reduction of the ester to an alcohol or aldehyde

These modifications would alter the compound's physicochemical properties and potential applications.

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